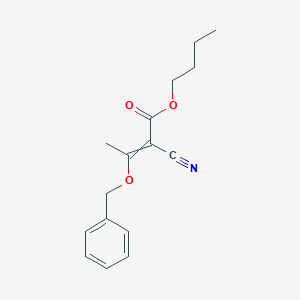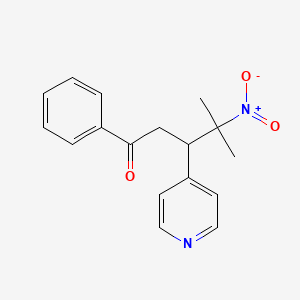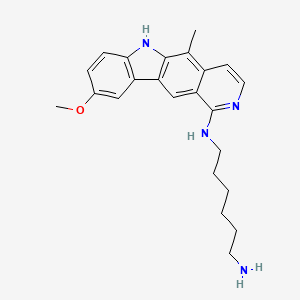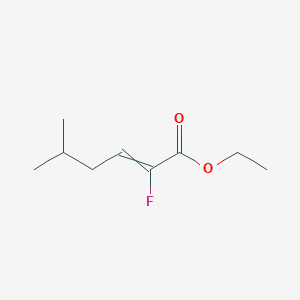
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is a unique organosilicon compound that features a fluorenyl group attached to a trisilane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane typically involves the reaction of fluorenyl lithium with hexamethyltrisilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure the consistency of the product.
化学反応の分析
Types of Reactions
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can yield fluorenyl-substituted silanes.
Substitution: The fluorenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel complexes.
Major Products
Oxidation: Fluorenone derivatives.
Reduction: Fluorenyl-substituted silanes.
Substitution: Various fluorenyl derivatives depending on the substituent introduced.
科学的研究の応用
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane has several applications in scientific research:
Materials Science: Used in the synthesis of novel materials with unique electronic and optical properties.
Organic Synthesis: Serves as a precursor for the synthesis of complex organic molecules.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用機序
The mechanism by which 2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane exerts its effects is primarily through its ability to participate in various chemical reactions. The fluorenyl group can interact with different molecular targets, while the trisilane backbone provides stability and flexibility. The compound can engage in electron transfer processes, making it useful in applications requiring redox activity.
類似化合物との比較
Similar Compounds
9-(Trimethylsilyl)fluorene: Similar structure but lacks the trisilane backbone.
(Fluoren-9-ylmethoxy)carbonyl (Fmoc) amino acid azides: Used in peptide synthesis but have different functional groups.
2-[(9H-Fluoren-9-yl)methoxy]carbonylamino derivatives: Share the fluorenyl group but differ in their overall structure and applications.
Uniqueness
2-(9H-Fluoren-9-YL)-1,1,1,3,3,3-hexamethyl-2-(trimethylsilyl)trisilane is unique due to its combination of a fluorenyl group and a trisilane backbone. This structure imparts distinct chemical properties, making it versatile for various applications in materials science, organic synthesis, and beyond.
特性
CAS番号 |
73220-54-9 |
|---|---|
分子式 |
C22H36Si4 |
分子量 |
412.9 g/mol |
IUPAC名 |
9H-fluoren-9-yl-tris(trimethylsilyl)silane |
InChI |
InChI=1S/C22H36Si4/c1-23(2,3)26(24(4,5)6,25(7,8)9)22-20-16-12-10-14-18(20)19-15-11-13-17-21(19)22/h10-17,22H,1-9H3 |
InChIキー |
VPKIKPVXKPQQQG-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)[Si](C1C2=CC=CC=C2C3=CC=CC=C13)([Si](C)(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


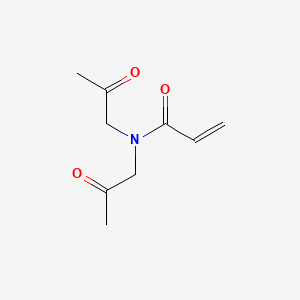


![Uridine, 2'-deoxy-5-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]-](/img/structure/B14450330.png)
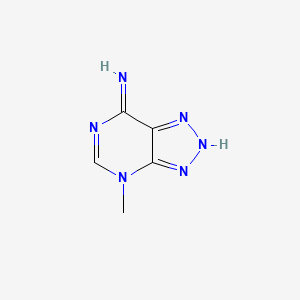
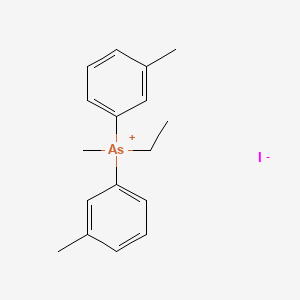

![1-Fluorobicyclo[3.1.1]heptan-2-one](/img/structure/B14450358.png)
